4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride
Description
4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine dihydrochloride is a piperidine derivative functionalized with a 3,5-diethyl-substituted pyrazole ring via a methyl linker. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound is identified by CAS numbers 1955519-44-4 (monohydrochloride) and 791064-62-5 (dihydrochloride) and is utilized in drug discovery as a building block for bioactive molecules .
Key structural features include:
- Piperidine core: A six-membered amine ring providing basicity and conformational flexibility.
- Dihydrochloride salt: Improves aqueous solubility compared to the free base.
Properties
IUPAC Name |
4-[(3,5-diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3.2ClH/c1-3-12-9-13(4-2)16(15-12)10-11-5-7-14-8-6-11;;/h9,11,14H,3-8,10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBIPWMJPAEQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC2CCNCC2)CC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride typically involves the reaction of 3,5-diethylpyrazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The dihydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole or piperidine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with five structurally related piperidine derivatives:
Key Observations :
- Lipophilicity: The diethylpyrazole group in the target compound increases lipophilicity compared to dimethoxybenzyloxyimino (13c) or sulfonylpyrazolyl derivatives .
- Solubility: Dihydrochloride salts (target and 13c) exhibit superior aqueous solubility over monohydrochlorides (e.g., ) .
- Thermal Stability: Compound 13c demonstrates a high melting point (189–192°C), suggesting strong crystalline packing due to its oxyimino group .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-[(3,5-diethylpyrazol-1-yl)methyl]piperidine dihydrochloride in laboratory settings?
- Methodological Answer :
- Skin/Eye Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing. Use pH-neutral soap for skin decontamination .
- Inhalation : Transfer to fresh air; monitor for respiratory distress. Use fume hoods during synthesis .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid incompatible reagents (e.g., strong oxidizers) .
Q. How is the structural integrity of this compound confirmed during synthesis?
- Methodological Answer :
- Analytical Techniques : Use -/-NMR to verify pyrazole and piperidine ring connectivity. Mass spectrometry (ESI-MS) confirms molecular weight (expected: ~292.2 g/mol) .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient) detects impurities (<1% threshold) .
Q. What are the common synthetic routes for piperidine-pyrazole derivatives?
- Methodological Answer :
- Step 1 : Alkylation of 3,5-diethylpyrazole with 4-(chloromethyl)piperidine under reflux (toluene, 80°C, 12h).
- Step 2 : Salt formation via HCl gas bubbling in anhydrous ethanol. Typical yields: 60–75% .
- Optimization : Adjust molar ratios (1:1.2 pyrazole:alkylating agent) and use phase-transfer catalysts (e.g., TBAB) to enhance efficiency .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of pyrazole functionalization in this compound?
- Methodological Answer :
- Substitution Reactions : Pyrazole C-4 position is electrophilic. Use nucleophiles (e.g., Grignard reagents) in THF at –20°C to minimize side reactions .
- Oxidation : Hydrogen peroxide (30%) in acetic acid selectively oxidizes pyrazole methyl groups to carboxylates .
- Table 1 : Reaction Outcomes
| Reagent | Product | Yield (%) |
|---|---|---|
| Reduced pyrazole-piperidine adduct | 45 | |
| Pyrazole-3,5-dicarboxylic acid derivative | 62 |
Q. How can contradictory biological activity data be resolved for this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays across 5–100 µM ranges to identify biphasic effects (e.g., antimicrobial vs. cytotoxic thresholds) .
- Target Validation : Use CRISPR knockouts or siRNA silencing (e.g., CYP450 enzymes) to isolate mechanism-specific activity .
- Table 2 : Biological Activity Profile
| Assay Type | Target | Result (IC) |
|---|---|---|
| Antifungal | Candida albicans | 18 µM |
| Cytotoxicity | HEK293 cells | >100 µM |
Q. What computational strategies predict the compound’s interaction with neurological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with σ receptor (PDB: 5HK1). Pyrazole moiety shows H-bonding with Tyr103; piperidine engages in hydrophobic pockets .
- MD Simulations : GROMACS with CHARMM36 force field (100 ns trajectory) assesses binding stability (RMSD < 2.0 Å acceptable) .
Q. How can synthesis scalability challenges be addressed for this compound?
- Methodological Answer :
- Flow Chemistry : Microreactors (0.5 mL volume) reduce reaction time (2h vs. 12h batch) and improve heat dissipation .
- Green Chemistry : Replace toluene with cyclopentyl methyl ether (CPME) for safer solvent use .
Theoretical and Methodological Considerations
Q. How to integrate findings into existing pharmacological models?
- Methodological Answer :
- Framework Alignment : Map biological activity to polypharmacology models (e.g., kinase inhibition vs. GPCR modulation) using ChEMBL data .
- Contradiction Resolution : Apply Bradford Hill criteria to assess causality in observed antitumor effects .
Q. What statistical methods resolve variability in spectroscopic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
